Benzyl N-[2-oxo-2-(piperazin-1-YL)ethyl]carbamate is a chemical compound with the molecular formula C14H19N3O3 and a molecular weight of 277.32 g/mol. This compound is classified as a carbamate, which is a type of chemical compound derived from carbamic acid. It features a piperazine moiety, which is significant in medicinal chemistry due to its presence in various pharmacologically active compounds. The compound is utilized in multiple scientific fields, including organic synthesis and medicinal research.
The synthesis of Benzyl N-[2-oxo-2-(piperazin-1-YL)ethyl]carbamate typically involves the reaction of piperazine with benzyl chloroformate. This reaction is conducted under controlled conditions, often in an organic solvent such as dichloromethane. The process generally requires stirring at room temperature for several hours, followed by purification through column chromatography to isolate the product.
In industrial settings, large-scale synthesis may employ automated reactors and continuous flow systems to enhance yield and purity, ensuring efficient production.
Benzyl N-[2-oxo-2-(piperazin-1-YL)ethyl]carbamate can participate in various chemical reactions:
Relevant data regarding melting point, boiling point, or specific solubility characteristics were not explicitly detailed in the sources reviewed.
Benzyl N-[2-oxo-2-(piperazin-1-YL)ethyl]carbamate has diverse applications in scientific research:
This compound's structural uniqueness contributes to its varied applications across different fields, especially within drug development and biochemical research.
The compound is systematically named as benzyl N-(2-oxo-2-piperazin-1-ylethyl)carbamate according to IUPAC conventions [1] [4]. Its molecular formula is C₁₄H₁₉N₃O₃, with a molecular weight of 277.32 g/mol [1]. This structure integrates three key moieties:
C₆H₅CH₂OC(=O)-), -NHC(=O)-), -C(=O)CH₂N-piperazine) [1] [4].The canonical SMILES representation C1CN(CCN1)C(=O)CNC(=O)OCC2=CC=CC=C2 unambiguously defines atomic connectivity [1]. Table 1: Atomic Composition and Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉N₃O₃ |
| Molecular Weight | 277.32 g/mol |
| InChI Key | JZYRDBUFDHSEQI-UHFFFAOYSA-N |
| Hydrogen Bond Donors | 2 (piperazine NH, carbamate NH) |
| Hydrogen Bond Acceptors | 4 (3 carbonyl O, 1 carbamate O) |
While crystallographic data (e.g., X-ray diffraction) is absent in the search results, spectroscopic properties are inferable from structural analogs and functional groups:
C₇H₇⁺) and m/z 113 (piperazin-1-yl acetyl cation, C₆H₁₂N₂O⁺) [1]. Structurally similar analogs exhibit variations in the nitrogen heterocycle or carbamate modifications, impacting physicochemical behavior:
CAS No.:
CAS No.: 13734-41-3
CAS No.: 3321-80-0
CAS No.: 140456-78-6
CAS No.: 20184-94-5